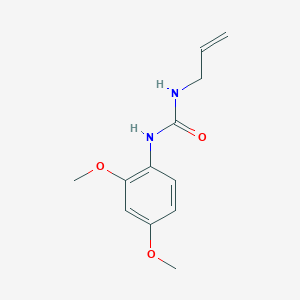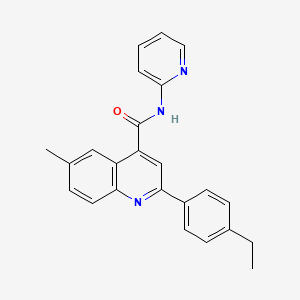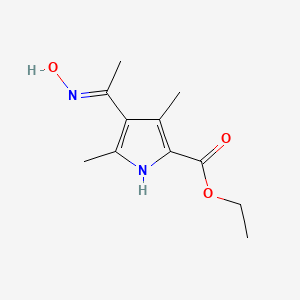
N-allyl-N'-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N’-(2,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an allyl group and a 2,4-dimethoxyphenyl group attached to the nitrogen atoms of the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(2,4-dimethoxyphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2,4-dimethoxyaniline with allyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
For industrial-scale production, the synthesis of N-allyl-N’-(2,4-dimethoxyphenyl)urea can be carried out using a similar approach but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, solvent-free or aqueous-phase reactions may be employed to reduce environmental impact and improve sustainability .
化学反应分析
Types of Reactions
N-allyl-N’-(2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-allyl-N’-(2,4-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of N-allyl-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism of action .
相似化合物的比较
Similar Compounds
N-allyl-N’-(2,4-dimethoxyphenyl)dithiolopyrrolone: Known for its antibacterial activity.
N-allyl-N’-(2,4-dimethoxyphenyl)isocyanate: Used as a reagent in organic synthesis.
Uniqueness
N-allyl-N’-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-7-13-12(15)14-10-6-5-9(16-2)8-11(10)17-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZZBZZGHOEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B6094734.png)


![N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B6094756.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6094766.png)
![2-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6094788.png)
![1-cyclopentyl-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6094801.png)
![1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B6094809.png)
![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6094813.png)

![N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6094823.png)
![1-[6-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,4-diazepan-5-one](/img/structure/B6094832.png)
